Cas no 2092835-23-7 (2-Cyano-1H-indole-5-carboxylic acid)

2-Cyano-1H-indole-5-carboxylic acid is a versatile heterocyclic building block widely used in pharmaceutical and agrochemical research. Its indole core, functionalized with a cyano group at the 2-position and a carboxylic acid at the 5-position, offers multiple reactive sites for further derivatization, enabling the synthesis of complex molecules. The compound’s structural features make it valuable for developing biologically active compounds, particularly in kinase inhibitor and anticancer agent research. Its high purity and stability ensure reliable performance in synthetic applications. The carboxylic acid moiety allows for easy conjugation or modification, while the cyano group enhances reactivity in nucleophilic addition or cyclization reactions. This compound is a key intermediate in medicinal chemistry and material science.
2-Cyano-1H-indole-5-carboxylic acid structure
2092835-23-7 structure
Product Name:2-Cyano-1H-indole-5-carboxylic acid
CAS No:2092835-23-7
MF:C10H6N2O2
MW:186.166841983795
CID:5717189
PubChem ID:131500484
Update Time:2025-10-30

2-Cyano-1H-indole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-1H-indole-5-carboxylic acid
    • 2-Cyano-1H-indole-5-carboxylicacid
    • 2092835-23-7
    • EN300-1608557
    • Inchi: 1S/C10H6N2O2/c11-5-8-4-7-3-6(10(13)14)1-2-9(7)12-8/h1-4,12H,(H,13,14)
    • InChI Key: GWXYDOPXEDWAAT-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC2=C(C=C(C#N)N2)C=1)=O

Computed Properties

  • Exact Mass: 186.042927438g/mol
  • Monoisotopic Mass: 186.042927438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 76.9Ų

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Additional information on 2-Cyano-1H-indole-5-carboxylic acid

A Comprehensive Overview of 2-Cyano-1H-indole-5-carboxylic acid (CAS No. 2092835-23-7)

2-Cyano-1H-indole-5-carboxylic acid, identified by the CAS number 2092835-23-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development, catalysis, and advanced materials. Recent studies have highlighted its role in various chemical reactions and its ability to act as a versatile building block in synthetic chemistry.

The molecular structure of 2-Cyano-1H-indole-5-carboxylic acid consists of an indole ring system with a cyano group at the 2-position and a carboxylic acid group at the 5-position. This arrangement imparts distinctive electronic and steric properties to the molecule, making it suitable for a wide range of applications. Researchers have explored its use in synthesizing bioactive compounds, where its ability to form hydrogen bonds and participate in π-interactions plays a crucial role.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-Cyano-1H-indole-5-carboxylic acid. For instance, studies have demonstrated that this compound can be synthesized via multi-component reactions or through strategic modifications of existing indole derivatives. These methods not only enhance the scalability of production but also open avenues for further functionalization, which is essential for tailoring its properties for specific applications.

In the realm of drug discovery, 2-Cyano-1H-indole-5-carboxylic acid has shown promise as a lead compound for developing novel therapeutic agents. Its ability to modulate enzyme activity and interact with biological targets makes it a valuable tool in medicinal chemistry. Recent research has focused on its potential as an inhibitor of certain kinases and its role in modulating cellular signaling pathways.

Beyond pharmacological applications, this compound has also found utility in materials science. Its incorporation into polymer systems has been explored for developing advanced materials with tailored electronic and mechanical properties. The ability of 2-Cyano-1H-indole-5-carboxylic acid to form supramolecular assemblies or coordinate with metal ions has been leveraged in designing functional materials for sensing, catalysis, and energy storage.

The environmental impact and safety profile of 2-Cyano-1H-indole-5-carboxylic acid are also areas of active research. Studies have been conducted to assess its biodegradability and potential toxicity to aquatic organisms. These investigations are crucial for ensuring that its use aligns with sustainable practices and regulatory standards.

In conclusion, 2-Cyano-1H-indole-5-carboxylic acid, with its unique chemical properties and diverse applications, continues to be a focal point in contemporary chemical research. As new insights emerge from ongoing studies, this compound is poised to play an increasingly important role in advancing both scientific understanding and technological innovation.

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